
Ethyl 2-((2-(ethoxycarbonyl)allyl)oxy)pent-4-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-((2-(ethoxycarbonyl)allyl)oxy)pent-4-enoate is an organic compound with the molecular formula C13H20O5 and a molecular weight of 256.29 g/mol . This compound is a derivative of pentenoate and is characterized by the presence of an ethoxycarbonyl group attached to an allyl ether moiety. It is used in various chemical reactions and has applications in scientific research and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((2-(ethoxycarbonyl)allyl)oxy)pent-4-enoate typically involves the reaction of ethyl 2-bromo-4-pentenoate with sodium ethoxide in ethanol, followed by the addition of ethyl 2-(ethoxycarbonyl)allyl ether . The reaction is carried out under reflux conditions for several hours to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product in high purity.
化学反应分析
Types of Reactions
Ethyl 2-((2-(ethoxycarbonyl)allyl)oxy)pent-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethoxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.
科学研究应用
Ethyl 2-((2-(ethoxycarbonyl)allyl)oxy)pent-4-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
作用机制
The mechanism of action of Ethyl 2-((2-(ethoxycarbonyl)allyl)oxy)pent-4-enoate involves its interaction with specific molecular targets and pathways. The compound can undergo hydrolysis to release active intermediates that interact with enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways, leading to the desired effects.
相似化合物的比较
Ethyl 2-((2-(ethoxycarbonyl)allyl)oxy)pent-4-enoate can be compared with other similar compounds, such as:
Ethyl 2-acetylpent-4-enoate: This compound has a similar structure but with an acetyl group instead of an ethoxycarbonyl group.
Ethyl 2-(prop-2-en-1-yl)acetoacetate: This compound has a prop-2-en-1-yl group attached to the acetoacetate moiety.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical properties and reactivity.
属性
分子式 |
C13H20O5 |
|---|---|
分子量 |
256.29 g/mol |
IUPAC 名称 |
ethyl 2-(2-ethoxycarbonylprop-2-enoxy)pent-4-enoate |
InChI |
InChI=1S/C13H20O5/c1-5-8-11(13(15)17-7-3)18-9-10(4)12(14)16-6-2/h5,11H,1,4,6-9H2,2-3H3 |
InChI 键 |
FSAACJJFBMVJRV-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(CC=C)OCC(=C)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



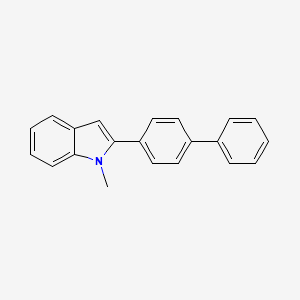

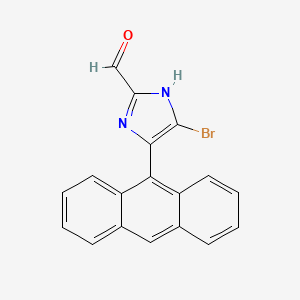

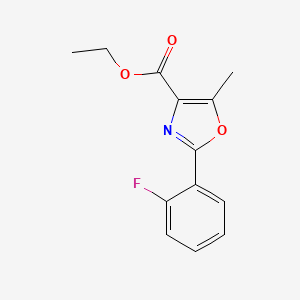

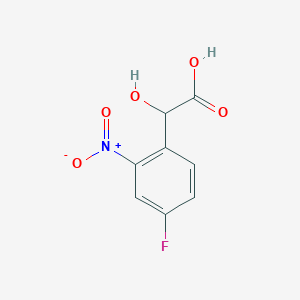
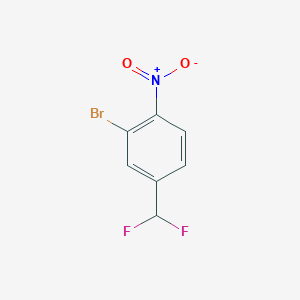
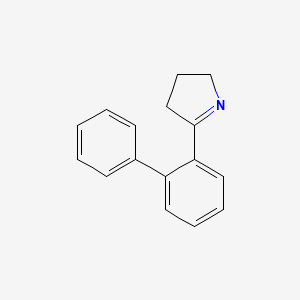
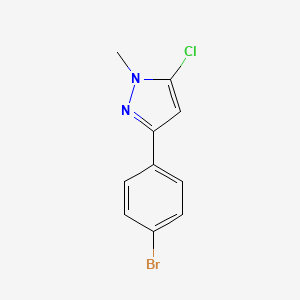

![6-Chlorobenzo[d][1,3]dioxole-4-carboxylic acid](/img/structure/B13700890.png)

